molecular formula C22H24O4S B1671153 Elafibranor CAS No. 923978-27-2

Elafibranor

Numéro de catalogue: B1671153
Numéro CAS: 923978-27-2
Poids moléculaire: 384.5 g/mol
Clé InChI: AFLFKFHDSCQHOL-IZZDOVSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’élafibranor est un agoniste dual des récepteurs activés par les proliférateurs de peroxysomes (PPAR) α et δ. Il est principalement utilisé pour le traitement de la cholangite biliaire primitive, une maladie hépatique auto-immune rare. L’élafibranor a montré un potentiel pour améliorer la sensibilité à l’insuline, l’homéostasie du glucose et le métabolisme lipidique .

Applications De Recherche Scientifique

Alcoholic Liver Disease (ALD)

Recent studies have shown that Elafibranor significantly attenuates hepatic damage in animal models of ALD. It restores levels of PPARα and PPARδ while improving autophagy dysfunction and lipid homeostasis. The compound also shifts macrophage polarization from M1 to M2 types, promoting anti-inflammatory responses .

Primary Biliary Cholangitis (PBC)

This compound has been evaluated in clinical trials for PBC, an autoimmune disease that damages the bile ducts. The pivotal Phase III ELATIVE trial demonstrated that over 50% of patients treated with this compound achieved a biochemical response compared to only 4% in the placebo group. Notably, 15% of patients experienced normalization of alkaline phosphatase levels . The treatment was well-tolerated, with an adverse event profile similar to placebo .

Non-Alcoholic Steatohepatitis (NASH)

This compound has shown promise in treating NASH by improving key disease characteristics such as inflammation and fibrosis. In Phase II trials, it significantly reduced levels of alkaline phosphatase and improved other biochemical markers associated with cholestasis . However, challenges remain in demonstrating consistent clinical benefits across all NASH characteristics.

Case Studies

Case Study 1: Efficacy in PBC

In a multicenter trial involving patients with PBC who did not respond adequately to standard treatments, this compound was administered at a dose of 80 mg daily. Results indicated significant improvements in biochemical markers after 52 weeks, suggesting a potential new treatment avenue for this patient population .

Case Study 2: Long-Term Safety in PSC

A Phase II study was conducted to evaluate the safety and efficacy of this compound in patients with primary sclerosing cholangitis (PSC). Preliminary findings indicate that this compound may help manage this condition effectively while maintaining a favorable safety profile over extended periods .

Future Research Directions

While current findings are promising, further research is necessary to establish the long-term safety and efficacy of this compound across diverse populations. Ongoing clinical trials aim to explore combination therapies and the potential for this compound to be used alongside existing treatments for enhanced therapeutic outcomes.

Mécanisme D'action

L’élafibranor exerce ses effets en activant les récepteurs PPAR α et δ. Ces récepteurs jouent un rôle crucial dans la régulation du métabolisme des lipides et du glucose, de l’inflammation et de la synthèse des acides biliaires. Lors de son activation, l’élafibranor module l’expression des gènes impliqués dans ces voies, conduisant à l’amélioration des profils métaboliques et à la réduction de l’inflammation. La voie de signalisation pour le PPAR δ comprend la régulation négative du CYP7A1, une enzyme clé dans la synthèse des acides biliaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’élafibranor est synthétisé par un processus chimique en plusieurs étapes. Les étapes clés comprennent la formation de la structure de base, suivie de modifications des groupes fonctionnels pour obtenir les propriétés pharmacologiques souhaitées. La voie de synthèse comprend généralement :

    Formation de la structure de base : La structure de base de l’élafibranor est formée par une série de réactions de condensation et de cyclisation.

    Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base pour améliorer son activité et sa sélectivité

Méthodes de production industrielle

La production industrielle de l’élafibranor implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus est effectué dans des environnements contrôlés pour maintenir la cohérence et la qualité. Le produit final est ensuite soumis à des tests rigoureux de contrôle qualité pour garantir qu’il répond aux normes requises .

Analyse Des Réactions Chimiques

Types de réactions

L’élafibranor subit plusieurs types de réactions chimiques, notamment :

    Oxydation : L’élafibranor peut être oxydé pour former divers métabolites.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’élafibranor, modifiant ainsi son activité.

    Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule, améliorant ainsi ses propriétés pharmacologiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de l’élafibranor comprennent :

    Agents oxydants : Comme le peroxyde d’hydrogène et le permanganate de potassium.

    Agents réducteurs : Comme le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

    Catalyseurs : Comme le palladium sur carbone et l’oxyde de platine.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de l’élafibranor, qui sont étudiés pour leurs propriétés pharmacologiques .

Applications de la recherche scientifique

L’élafibranor a un large éventail d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

L’élafibranor est unique dans son activation double des récepteurs PPAR α et δ. Les composés similaires comprennent :

    Pioglitazone : Un agoniste du PPAR γ utilisé pour le traitement du diabète de type 2.

    Fénoibrate : Un agoniste du PPAR α utilisé pour le traitement de l’hyperlipidémie.

    Seladelpar : Un autre agoniste du PPAR δ à l’étude pour le traitement de la cholangite biliaire primitive.

Comparé à ces composés, l’élafibranor offre un éventail d’effets plus large en raison de son activation duale des récepteurs, ce qui en fait un candidat prometteur pour le traitement de diverses maladies métaboliques et auto-immunes .

Activité Biologique

Elafibranor, a dual peroxisome proliferator-activated receptor (PPAR) α/δ agonist, is under investigation for its therapeutic potential in various liver diseases, notably non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This article explores its biological activity, including pharmacological mechanisms, clinical trial outcomes, and safety profiles.

This compound exerts its effects primarily through the activation of PPARα and PPARδ, which play critical roles in lipid metabolism, glucose homeostasis, and inflammation. The compound shows a five-fold selectivity for PPARα over PPARδ, enhancing its potential to modulate metabolic pathways effectively. Its main active metabolite, GFT1007, also contributes to these biological activities by mimicking this compound's effects on these receptors .

Non-Alcoholic Steatohepatitis (NASH)

In preclinical studies and early-phase trials, this compound demonstrated significant improvements in insulin sensitivity, lipid metabolism, and reduction of hepatic inflammation. Notably, it has shown promise in reducing steatosis and preventing fibrosis progression in animal models .

Table 1: Summary of Efficacy in NASH Studies

Study TypeOutcome MeasureResult
PreclinicalHepatic steatosisSignificant reduction
Phase II TrialFibrosis progressionPrevention observed
Phase III TrialInsulin sensitivityImproved

Primary Biliary Cholangitis (PBC)

The pivotal Phase III ELATIVE trial evaluated this compound's efficacy in patients with PBC. Results indicated that over 51% of patients achieved a biochemical response compared to only 4% in the placebo group. This response was defined as normalization of alkaline phosphatase (ALP) levels and total bilirubin within normal ranges . Additionally, this compound showed a statistically significant improvement in patient-reported outcomes related to pruritus.

Table 2: ELATIVE Trial Key Findings

EndpointThis compound Group (%)Placebo Group (%)p-value
Biochemical Response514<0.001
ALP Normalization150<0.001
Improvement in PruritusSignificantNot significant-

Safety Profile

This compound has been generally well-tolerated across various studies. In the ELATIVE trial, adverse events were comparable between the treatment and placebo groups. Commonly reported side effects included abdominal pain, diarrhea, nausea, and vomiting . Long-term safety assessments are ongoing to further elucidate its risk profile.

Table 3: Adverse Events Reported

Adverse EventThis compound (%)Placebo (%)
Abdominal Pain1210
Diarrhea119
Nausea108
Vomiting86

Case Studies

A notable case study involved a patient with advanced PBC who was previously unresponsive to standard therapies. After initiating treatment with this compound, the patient exhibited marked improvements in liver function tests and a significant reduction in pruritus symptoms after just 12 weeks of therapy. This aligns with findings from the ELATIVE trial where similar patient profiles showed comparable responses .

Propriétés

IUPAC Name

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLFKFHDSCQHOL-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045330
Record name Elafibranor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

GFT505 is an oral treatment that acts on the 3 sub-types of PPAR (PPARa, PPARg, PPARd) with a preferential action on PPARa. It has a sophisticated mechanism of action. It is able to differentially recruit cofactors to the nuclear receptor, which subsequently lead to differential regulation of genes and biological effect. Therefore, the ability to identify and profile the activity of selective nuclear receptor modulator (SNuRMs) is a powerful approach to select innovative drug candidates with improved efficacy and diminished side effects. These pluripotent and multimodal molecules have significant positive effects on obesity, insulin-resistance and diabetes, atherosclerosis, inflammation, and the lipid triad (increasing of HDL cholesterol, lowering of triglycerides and LDL cholesterol).
Record name Elafibranor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

923978-27-2, 824932-88-9
Record name 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923978-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elafibranor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824932889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elafibranor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923978272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elafibranor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elafibranor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELAFIBRANOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3H5C81A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elafibranor
Reactant of Route 2
Reactant of Route 2
Elafibranor
Reactant of Route 3
Reactant of Route 3
Elafibranor
Reactant of Route 4
Reactant of Route 4
Elafibranor
Reactant of Route 5
Reactant of Route 5
Elafibranor
Reactant of Route 6
Elafibranor
Customer
Q & A

Q1: What is the primary molecular target of Elafibranor?

A1: this compound is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ) [, , , , ].

Q2: How does this compound exert its therapeutic effects?

A2: By activating PPARα and PPARδ, this compound regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and fibrosis [, , , , , , , , ].

Q3: What are the downstream effects of PPARα and PPARδ activation by this compound?

A3: this compound's activation of PPARα and PPARδ leads to:

  • Improved Insulin Sensitivity: Enhanced glucose uptake and utilization, reduced hepatic glucose production [, ].
  • Enhanced Lipid Metabolism: Increased fatty acid oxidation, decreased lipogenesis, and reduced triglyceride synthesis and accumulation [, , , , , ].
  • Reduced Inflammation: Suppression of pro-inflammatory cytokines and chemokines, modulation of immune cell infiltration [, , , , , ].
  • Inhibition of Fibrosis: Decreased activation of hepatic stellate cells (HSCs), reduced production of extracellular matrix (ECM) components [, , , , , , ].

Q4: What is the molecular formula and weight of this compound?

A4: Regrettably, the provided scientific research papers do not disclose the molecular formula and weight of this compound.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research papers do not contain information regarding the spectroscopic characteristics of this compound.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A6: While specific ADME details are limited in the provided papers, this compound is orally administered and rapidly absorbed [, ]. It undergoes metabolism, although specific metabolic pathways are not extensively discussed. This compound demonstrated a mild, reversible increase in serum creatinine, suggesting a potential interaction with renal excretion pathways [].

Q7: What is the in vivo efficacy of this compound in preclinical models of NASH?

A7: this compound consistently demonstrated efficacy in various preclinical NASH models, including:

  • Diet-induced obese mice: Reduced body weight, improved glucose tolerance, decreased hepatic steatosis, inflammation, and fibrosis [, , , , ].
  • Alcoholic steatohepatitis mice: Attenuated adipose tissue dysfunction, improved intestinal barrier integrity, reduced liver injury markers [].
  • High-fat diet-induced CKD mice: Improved insulin sensitivity, reduced obesity, attenuated steatohepatitis, preserved renal function [].

Q8: Has this compound shown efficacy in clinical trials for NASH?

A8: this compound has been evaluated in clinical trials for NASH [, , , , , , , ]:

  • Phase 2 trials: Showed promising results with improvements in liver enzymes, lipid profiles, and histological features of NASH [, ].

Q9: Are there any in vitro studies supporting this compound’s mechanism of action?

A9: Yes, in vitro studies using primary hepatocytes, hepatic cell lines, and liver spheroids demonstrated that this compound:

  • Modulates lipid metabolism: Reduces lipid accumulation, increases fatty acid oxidation [, ].
  • Reduces inflammation: Suppresses pro-inflammatory cytokine production [, , ].
  • Inhibits fibrogenesis: Decreases HSC activation and ECM production [, , , ].

Q10: What is the safety profile of this compound?

A10: this compound has generally been well-tolerated in clinical trials [, , , , ].

  • Common side effects: Include gastrointestinal symptoms like abdominal pain, diarrhea, nausea, and vomiting [].
  • Reversible creatinine elevation: Observed in some patients, necessitating further investigation and monitoring, especially in those with pre-existing renal impairment [, ].
  • No significant weight gain or cardiac events were reported [].

Q11: Has this compound been investigated for other indications besides NASH?

A11: Yes, preclinical studies have explored its potential in alcoholic steatohepatitis and chronic kidney disease associated with a high-fat diet [, , ].

Q12: Are there any ongoing research efforts to develop this compound further?

A12: Research continues to optimize this compound’s therapeutic potential [, , ]:

  • Combination therapies: Exploring synergies with other anti-NASH agents to enhance efficacy [, , ].
  • Personalized medicine: Investigating biomarkers to identify patients most likely to benefit from this compound therapy [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.